molecular formula C23H25N5O3 B2933687 7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-63-8

7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2933687
CAS RN: 899997-63-8
M. Wt: 419.485
InChI Key: PNCTZPIGAMSBFF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their biological activity . They are nitrogen-containing heterocyclic compounds, similar to the natural heterocycles purines and pyrimidines . They have been found to have a wide spectrum of biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves reactions with various cyclizing agents . Some methods have been developed based on the reaction of aldehydes, β-dicarbonyl compounds, and 3-alkyl-5-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as Fourier-transform infrared spectroscopy, elemental analysis, and proton and carbon-13 nuclear magnetic resonance .


Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, they can react with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in ethanol with acetic acid as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific compound and its biological activity. Some compounds in this class have been found to have antiviral activity , which could potentially be beneficial in the treatment of certain diseases.

Future Directions

Research into [1,2,4]triazolo[1,5-a]pyrimidines is ongoing, with many novel derivatives being designed and developed for their anticancer activity . Future research may focus on developing more potent and efficacious drugs with this scaffold .

properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-4-30-19-12-17(10-11-18(19)31-13-16-8-6-5-7-9-16)21-20(22(24)29)14(2)25-23-26-15(3)27-28(21)23/h5-12,21H,4,13H2,1-3H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCTZPIGAMSBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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